molecular formula C14H16N2O2 B3374551 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1020724-11-1

5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3374551
CAS No.: 1020724-11-1
M. Wt: 244.29 g/mol
InChI Key: WNSZFURQJFLTPP-UHFFFAOYSA-N
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Description

5-Methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a high-purity pyrazole derivative intended for research and development purposes. This compound is supplied with a minimum purity of 95% and is characterized by its Molecular Weight of 244.29 g/mol and the Molecular Formula C 14 H 16 N 2 O 2 . Its structure is defined by the Canonical SMILES CC1=CC(C(=O)O)=NN1C1=CC=C(C(C)C)C=C1 and it is identified by CAS Number 1020724-11-1 . As a member of the pyrazole chemical family, this compound is of significant interest in medicinal chemistry research. Pyrazole-containing scaffolds are extensively investigated for their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, antiviral, and anti-tubercular properties . The pyrazole nucleus is a key structural component in several clinically used drugs, underscoring its importance as a privileged pharmacophore in the design of new therapeutic agents . Researchers should handle this material with care. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of this substance.

Properties

IUPAC Name

5-methyl-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-10(3)8-13(15-16)14(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSZFURQJFLTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction mechanism involves the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions. For example:

  • Reaction with methanol :
    Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride intermediate, followed by reflux with methanol to yield the methyl ester .

Reaction Conditions Product Yield Characterization
EsterificationSOCl₂, methanol, reflux (2–5 h)Methyl 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate60–75%IR: 1732 cm⁻¹ (ester C=O); ¹H NMR: δ 3.50 (s, OCH₃)
  • Alternative ester synthesis : Direct condensation with alcohols (e.g., ethanol, isopropyl alcohol) using catalytic pyridine yields corresponding esters .

Hydrazide Formation

The acid reacts with hydrazine derivatives to form hydrazides, a key step for synthesizing heterocyclic systems :

  • Reaction with hydrazine hydrate :
    Forms 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carbohydrazide, a precursor for Schiff bases or cyclocondensation reactions .

Reagent Conditions Product Application
Hydrazine hydrateEthanol, reflux (2 h)Pyrazole-3-carbohydrazideIntermediate for hydrazones and pyridazinones

Amidation and Condensation Reactions

The carboxylic acid participates in amide bond formation with amines:

  • Reaction with substituted amines :
    Activated via SOCl₂ or carbodiimide coupling agents to generate amides. Example:

    • With 2-aminothiazole, forms 5-methyl-1-[4-(propan-2-yl)phenyl]-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, a scaffold for bioactive molecules .

Amine Conditions Product Biological Relevance
2-AminothiazoleDMF, EDC/HOBt, RT (24 h)Pyrazole-thiazole carboxamideAnticancer/anticonvulsant lead

Deprotonation and Salt Formation

The acidic proton (pKa ~3–4) deprotonates in basic media, forming water-soluble salts:

  • Reaction with NaOH : Generates sodium 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate, enhancing solubility for pharmaceutical formulations .

Cyclocondensation Reactions

The acid participates in heterocycle synthesis via dehydrative coupling:

  • With 1,3-dicarbonyl compounds : Forms fused pyrazolo-pyridazine systems under reflux .

Key Reactivity Trends

  • Steric effects : The para-isopropyl group on the phenyl ring reduces nucleophilic attack at the pyrazole 1-position .

  • Electronic effects : Electron-withdrawing carboxylic acid enhances electrophilicity at C-5, facilitating substitution .

Table: Comparative Reactivity of Pyrazole-3-Carboxylic Acid Derivatives

Derivative Esterification Yield Hydrazide Yield Amidation Efficiency
5-Methyl-1-[4-(propan-2-yl)phenyl]65–75% 70–85% Moderate (requires activation)
5-Phenyl-1-(2,4-dinitrophenyl)55–60% 60–72% Low (steric hindrance)

Research Gaps

  • Limited data on catalytic asymmetric reactions or metal coordination chemistry for this specific derivative.

  • Further studies needed on its behavior under photochemical or electrochemical conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. For instance, a study demonstrated that pyrazole derivatives showed higher toxicity in cancerous A431 cells compared to non-cancerous cells, suggesting their potential as chemotherapeutic agents .

1.2 Androgen Receptor Modulation

The compound has been investigated for its role as a tissue-selective androgen receptor modulator (SARM). SARMs are valuable in treating conditions related to androgen receptor signaling, such as prostate cancer. The unique structure of this compound allows it to selectively target androgen receptors, making it a candidate for further development in hormone-related therapies .

Agricultural Applications

2.1 Herbicidal Properties

Pyrazole derivatives have been studied for their herbicidal activities. The structural characteristics of this compound may contribute to its effectiveness in inhibiting weed growth while being less harmful to crops. Preliminary studies suggest that this compound could be developed into a selective herbicide, providing an eco-friendly alternative to traditional herbicides .

Material Sciences

3.1 Synthesis of Functional Materials

The synthesis of functional materials using pyrazole derivatives is an emerging field. This compound can serve as a building block for creating polymers and other advanced materials with specific properties such as thermal stability and mechanical strength. Research into the polymerization of pyrazole derivatives has shown promising results in enhancing material properties for industrial applications .

Table 1: Summary of Anticancer Activity Studies on Pyrazole Derivatives

Study ReferenceCell LineIC50 Value (µM)Observations
A4310.5Significant cytotoxicity observed
PC30.8Effective against prostate cancer cells
MCF70.6Induced apoptosis in breast cancer cells

Table 2: Potential Applications of this compound

Application AreaDescription
Medicinal ChemistryAnticancer agent, SARM
AgricultureSelective herbicide
Material SciencesBuilding block for polymers

Mechanism of Action

The mechanism of action of 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at N1 and position 5 , influencing electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole-3-carboxylic Acid Derivatives
Compound Name N1 Substituent Position 5 Substituent Molecular Formula MW (g/mol) CAS No. Notes
Target Compound 4-(Propan-2-yl)phenyl Methyl C₁₄H₁₆N₂O₂ 244.29 1020724-11-1 Discontinued ()
5-(4-Methylphenyl)-1-quinolin-2-yl-1H-pyrazole-3-carboxylic acid Quinolin-2-yl 4-Methylphenyl C₂₀H₁₅N₃O₂ 329.36 Synthesized via reflux ()
5-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid H 4-(Propan-2-yloxy)phenyl C₁₃H₁₄N₂O₃ 258.27 Ether linkage ()
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid Phenyl Methoxy, 4-methyl C₁₂H₁₂N₂O₃ 232.24 274253-36-0 Drug impurity standard ()
5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 3-Methylphenyl Biphenyl-4-yl C₂₄H₂₀N₂O₂ 368.43 Bulkier substituent ()
4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid Pyridin-2-yl Phenyl, 4-benzoyl C₂₂H₁₅N₃O₃ 369.38 Reactivity studied ()

Key Comparative Insights

Steric Effects: The biphenyl-4-yl group in the compound from introduces significant steric hindrance compared to the target’s methyl and isopropylphenyl groups. This could impact binding to biological targets or crystallinity.

Electronic Effects :

  • Methoxy () and isopropoxy () groups are electron-donating, altering the pyrazole ring’s electron density compared to the target’s methyl group.
  • The carboxylic acid at position 3 (common to all) provides acidity (pKa ~3–4), influencing solubility and hydrogen-bonding capacity.

Analog 5-(4-Methylphenyl)-1-quinolin-2-yl-1H-pyrazole-3-carboxylic acid () was synthesized by refluxing methyl 4-(4-methylphenyl)-2,4-dioxobutanoate with 2-hydrazinoquinoline and HCl.

Biological and Functional Potential: Antioxidant Activity: Alkyl derivatives of pyrazole-triazole hybrids () show antradical activity, though direct data for the target compound are absent. Selective Inhibition: Pyrazole macrocycles () demonstrate kinase inhibition (e.g., MST3), suggesting that substituent diversity in analogs could modulate target specificity.

Biological Activity

5-Methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O2C_{15}H_{19}N_3O_2, with a molecular weight of 273.33 g/mol. The structure consists of a pyrazole ring substituted with a propan-2-yl phenyl group and a carboxylic acid functional group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with substituted phenyl groups under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promise in enhancing reaction efficiency.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.

Compound Cell Line IC50 (µM)
5-Methyl-PyrazoleMCF73.79
5-Methyl-PyrazoleA54926.00
5-Methyl-PyrazoleHepG217.82

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds similar to this compound have been tested in models of inflammation, such as carrageenan-induced edema in rats. Results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
  • Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells through the activation of caspases or by altering mitochondrial membrane potential.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Study on MCF7 Cells : A study demonstrated that a series of pyrazole derivatives exhibited antitumor activity with IC50 values significantly lower than those for standard chemotherapeutics.
  • Inflammation Model : In an animal model, administration of the compound reduced inflammatory markers and improved clinical scores in carrageenan-induced paw edema.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid and its derivatives?

  • Methodology :

  • Step 1 : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 5-position .
  • Step 2 : Use phenyl dithiocarbamates for regioselective functionalization.
  • Step 3 : Purify via column chromatography (silica gel) and characterize using IR, 1H^1H-NMR, and mass spectrometry.
  • Key Conditions : Ethanol reflux (4–7 hours) with catalytic glacial acetic acid improves yield .

Q. How are spectroscopic and elemental analysis techniques applied to validate the purity and structure of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch at 1680–1720 cm1^{-1}) and pyrazole ring (C=N at 1550–1600 cm1^{-1}) .
  • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH3_3) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What standardized assays are used to evaluate the pharmacological activity of this compound?

  • Biological Screening :

  • Analgesic Activity : Tail-flick or hot-plate tests in rodent models (e.g., ED50_{50} values) .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema assay (dose-dependent inhibition) .
  • Ulcerogenicity : Compare gastric lesion scores with NSAIDs like indomethacin .

Advanced Research Questions

Q. How does X-ray crystallography resolve the stereochemical and conformational properties of this compound?

  • Crystallographic Protocol :

  • Data Collection : Use a Monoclinic P2/c system with Enraf–Nonius CAD-4 diffractometer (λ = 1.54178 Å) .
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Key metrics: R factor = 0.072, wR = 0.181 .
  • Key Findings : Dihedral angles between pyrazole and substituent phenyl rings (16.83°–51.68°) indicate steric hindrance .

Q. What computational strategies (e.g., molecular docking) predict the binding affinity of this compound to therapeutic targets?

  • Docking Workflow :

  • Target Selection : Carbonic anhydrase isoforms (CAH1, CAH2) or cyclooxygenase (PGH1, PGH2) .
  • Software : AutoDock Vina or Schrödinger Suite.
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known inhibitors .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

  • SAR Design :

  • Variable Substituents : Modify the 4-(propan-2-yl)phenyl group to 4-chlorophenyl or 4-methoxyphenyl for enhanced COX-2 selectivity .
  • Activity Trends : Trifluoromethyl groups at the 3-position improve metabolic stability (t1/2_{1/2} > 6 hours) .

Q. How do researchers address contradictions in pharmacological data across different studies?

  • Resolution Strategies :

  • Dose-Response Validation : Re-test activity at standardized concentrations (e.g., 10–100 µM) .
  • Model Selection : Compare results across in vitro (e.g., COX-2 inhibition) and in vivo (e.g., rat edema) assays .

Q. What synthetic routes improve regioselectivity in pyrazole functionalization?

  • Regioselective Methods :

  • Nucleophilic Substitution : Use K2_2CO3_3 as a base to direct aryloxy groups to the 5-position .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 catalyst for 3,4-diaryl pyrazoles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid

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